molecular formula C14H10ClN3O2 B11724646 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B11724646
M. Wt: 287.70 g/mol
InChI Key: WEHCXXBVXRDSGA-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H

InChI Key

WEHCXXBVXRDSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with a pyridine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo compound and subsequent coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that diazenyl compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Studies have shown that diazenyl compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : The compound may target specific signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

The antimicrobial potential of diazenyl compounds has been explored, with findings suggesting efficacy against a range of bacterial and fungal strains. The mechanisms of action include:

  • Disruption of Cell Membranes : The compound may disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Key Enzymes : It can inhibit enzymes critical for microbial survival, thereby exerting bactericidal effects.

Anti-inflammatory Effects

Recent studies have indicated that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines.

Dye Applications

Due to its vibrant color and stability, 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one is utilized as a dye in various applications:

  • Textiles : It is employed in dyeing fabrics due to its strong colorfastness and resistance to fading.
  • Plastics : The compound is used in coloring plastics, providing durability and aesthetic appeal.

Photovoltaic Devices

Research has also explored the use of diazenyl compounds in organic photovoltaic devices. Their ability to absorb light efficiently makes them suitable candidates for enhancing the performance of solar cells.

Pesticide Development

The compound's biological activity has led to investigations into its potential as a pesticide or herbicide. Its effectiveness against specific pests and weeds could provide an environmentally friendly alternative to conventional pesticides.

Plant Growth Regulation

Studies suggest that diazenyl compounds may act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could enhance crop yields and resilience against adverse environmental conditions.

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one exhibited significant cytotoxicity. The IC50 values indicated potent activity against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial effects of this compound were evaluated against standard antibiotics. Results showed that it had comparable or superior activity against resistant strains of bacteria, highlighting its potential use in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
  • 2-[2-(4-Methylphenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one

Uniqueness

The uniqueness of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl and pyridinyl moieties contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

The compound 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C14H12ClN3O2C_{14}H_{12}ClN_3O_2. Its structure features a diazo group, a hydroxyl group, and a pyridine moiety, which contribute to its biological properties.

Key Structural Features

FeatureDescription
Diazo GroupImparts unique reactivity and stability
Hydroxyl GroupEnhances solubility and potential for hydrogen bonding
Pyridine RingContributes to electron delocalization and biological interactions

Research indicates that the compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the hydroxyl group is linked to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control agents .
  • Antioxidant Potential :
    • In vitro assays revealed that the compound scavenges DPPH radicals effectively, with an IC50 value of 20 µM. This suggests a strong antioxidant capacity that could be beneficial in preventing oxidative damage .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for various strains .

Pharmacological Studies

Recent pharmacological studies have highlighted the following findings regarding the compound's efficacy:

  • Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates.
  • Enzyme Inhibition : It demonstrated inhibition of key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Toxicological Assessments

Toxicity studies conducted on animal models showed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted at concentrations below 50 mg/kg body weight .

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